(4-(p-Tolyloxy)phenyl)methanamine chemical properties
(4-(p-Tolyloxy)phenyl)methanamine chemical properties
Technical Monograph: (4-(p-Tolyloxy)phenyl)methanamine
Executive Summary
(4-(p-Tolyloxy)phenyl)methanamine (also known as 4-(4-methylphenoxy)benzylamine) is a specialized biaryl ether building block characterized by a primary aminomethyl group attached to a phenoxy-phenyl scaffold. This structural motif acts as a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, sodium channel blockers, and GPCR ligands. Its lipophilic biaryl tail facilitates hydrophobic pocket occupancy, while the primary amine serves as a versatile handle for derivatization or a key interaction point with aspartate/glutamate residues in protein active sites.
This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this compound, providing a roadmap for its integration into lead optimization campaigns.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this amine is critical for predicting its behavior in biological assays and synthetic workflows.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Significance |
| IUPAC Name | [4-(4-methylphenoxy)phenyl]methanamine | Official nomenclature |
| Molecular Formula | C₁₄H₁₅NO | Stoichiometry |
| Molecular Weight | 213.28 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity due to biaryl ether; good membrane permeability |
| pKa (Base) | 9.1 – 9.4 (Amine) | Exists predominantly as a cation at physiological pH (7.4) |
| H-Bond Donors | 2 (NH₂) | Interaction with backbone carbonyls |
| H-Bond Acceptors | 2 (N, Ether O) | Interaction with cationic residues |
| Rotatable Bonds | 4 | Conformational flexibility for induced fit |
Synthetic Methodology
The synthesis of (4-(p-Tolyloxy)phenyl)methanamine is best approached via a robust two-step sequence: Nucleophilic Aromatic Substitution (
Step 1: Formation of the Biaryl Ether Scaffold
Target Intermediate: 4-(p-Tolyloxy)benzonitrile
Rationale: The electron-withdrawing cyano group on 4-fluorobenzonitrile activates the ring for
-
Reagents: 4-Fluorobenzonitrile (1.0 eq), p-Cresol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).
-
Protocol:
-
Charge a reaction vessel with p-cresol and
in DMF. Stir at room temperature for 30 min to generate the phenoxide. -
Add 4-fluorobenzonitrile dropwise.
-
Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride.
-
Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
-
Step 2: Reduction to the Primary Amine
Target Product: (4-(p-Tolyloxy)phenyl)methanamine
Rationale: Lithium Aluminum Hydride (
-
Reagents:
(2.0–3.0 eq) or Borane-THF complex ( ). -
Solvent: Anhydrous THF or Diethyl Ether.
-
Protocol:
-
Suspend
in anhydrous THF at 0°C under Nitrogen/Argon atmosphere. -
Add a solution of 4-(p-tolyloxy)benzonitrile in THF dropwise to control the exotherm.
-
Allow to warm to room temperature, then reflux for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g hydride), then 15% NaOH (1 eq), then water (3 eq).
-
Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo. -
Purification: The crude amine can be purified via flash chromatography (
) or converted to the HCl salt for crystallization.
-
Visualizing the Synthesis Workflow
Figure 1: Two-step synthetic pathway utilizing Nucleophilic Aromatic Substitution followed by Hydride Reduction.
Reactivity & Derivatization
The primary amine functionality allows this molecule to serve as a versatile "warhead" or linker.
Key Transformations:
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the primary method for attaching this pharmacophore to central drug scaffolds.
-
Reductive Amination: Reacts with aldehydes/ketones (using
) to form secondary amines, increasing steric bulk and tuning pKa. -
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in protease inhibitors.
-
Urea Formation: Reacts with isocyanates to generate urea linkages.
Figure 2: Divergent synthesis capabilities of the primary amine handle.
Safety & Handling Protocol
While specific toxicological data for this exact derivative may be limited, it should be handled according to the protocols for lipophilic benzylic amines .
-
Hazards:
-
Corrosive/Irritant: Primary amines are basic and can cause skin/eye burns.
-
Sensitizer: Potential for respiratory or skin sensitization upon repeated exposure.
-
-
Storage:
-
Store under inert atmosphere (
or Ar) to prevent reaction with atmospheric (carbamate formation). -
Keep cool (2–8°C) to minimize oxidation of the ether linkage over long periods.
-
-
Disposal:
-
Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may be generated).
-
References
- Nucleophilic Aromatic Substitution ( ) Methodology: Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th Ed. Wiley. (Standard reference for mechanism and conditions).
-
Nitrile Reduction Protocols
-
Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of Organic Chemistry. Link
-
-
Biaryl Ether Scaffold in Medicinal Chemistry
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
- General Benzylamine Synthesis: Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical. (Definitive source for nitrile reduction workups).
